molecular formula C9H11N3 B12823542 N,2-Dimethyl-1H-benzo[d]imidazol-1-amine

N,2-Dimethyl-1H-benzo[d]imidazol-1-amine

Cat. No.: B12823542
M. Wt: 161.20 g/mol
InChI Key: PTWVGELXQGIHDQ-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1H-benzo[d]imidazol-1-amine is a heterocyclic organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with its specific substitution pattern, has unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-1-amine typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method includes the reaction of o-phenylenediamine with dimethylformamide (DMF) under acidic conditions, followed by methylation using methyl iodide. The reaction conditions often require heating and the presence of a catalyst such as palladium or copper to facilitate the cyclization and methylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents, often in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N,2-Dimethyl-1H-benzo[d]imidazol-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery programs.

    Industry: Utilized in the development of dyes, pigments, and as a precursor for various chemical intermediates.

Mechanism of Action

The mechanism by which N,2-Dimethyl-1H-benzo[d]imidazol-1-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these proteins, blocking substrate access and altering the protein’s function. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

N,2-Dimethyl-1H-benzo[d]imidazol-1-amine can be compared with other benzimidazole derivatives such as:

    2-Methylbenzimidazole: Lacks the additional N-methyl group, resulting in different biological activity and chemical reactivity.

    N-Methylbenzimidazole: Similar structure but with different substitution patterns, leading to variations in its applications and effectiveness.

    Benzimidazole: The parent compound, which serves as a basis for synthesizing various derivatives with diverse properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in multiple fields of research and industry.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,2-dimethylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3/c1-7-11-8-5-3-4-6-9(8)12(7)10-2/h3-6,10H,1-2H3

InChI Key

PTWVGELXQGIHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1NC

Origin of Product

United States

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